alpha-Methyl-m-tyrosine

Description

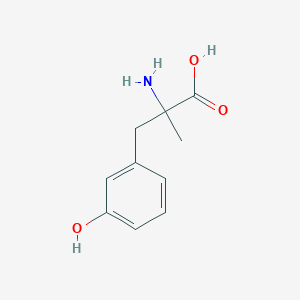

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPJJJZLQXPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883357 | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-96-4, 62-25-9 | |

| Record name | α-Methyl-m-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-m-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tyrosine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-M-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of alpha-Methyl-m-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-m-tyrosine is a synthetic amino acid analogue that serves as a crucial pharmacological tool for investigating the catecholaminergic system. Unlike its para-isomer, alpha-methyl-p-tyrosine (metyrosine), which directly inhibits catecholamine synthesis, this compound acts through a more nuanced mechanism involving its metabolic conversion to a "false neurotransmitter." This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolism, its impact on neurotransmitter dynamics, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: The False Neurotransmitter Concept

The primary mechanism of action of this compound is not direct receptor agonism or antagonism, nor is it enzymatic inhibition in the traditional sense. Instead, it serves as a prodrug that is metabolized within catecholaminergic neurons into the compound metaraminol. Metaraminol then acts as a false neurotransmitter.

A false neurotransmitter is a substance that is taken up by neurons, stored in synaptic vesicles, and released upon neuronal stimulation, mimicking the behavior of endogenous neurotransmitters. However, it typically has a lower affinity for postsynaptic receptors and may not be subject to the same reuptake and degradation processes. In the case of this compound, its metabolic product, metaraminol, displaces norepinephrine from vesicular stores.

The key steps in the mechanism of action are as follows:

-

Uptake: this compound is taken up into catecholaminergic neurons.

-

Metabolic Conversion: Within the neuron, it is hydroxylated and decarboxylated by the same enzymes that synthesize catecholamines (tyrosine hydroxylase and aromatic L-amino acid decarboxylase) to form metaraminol.

-

Vesicular Sequestration: Metaraminol is recognized by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles.

-

Displacement of Norepinephrine: In the process of being stored in vesicles, metaraminol displaces endogenous norepinephrine, leading to an increase in cytosolic norepinephrine levels.

-

Release: Upon neuronal depolarization, both norepinephrine and metaraminol are released into the synaptic cleft.

-

Receptor Interaction: The released norepinephrine acts on adrenergic receptors. Metaraminol also has some direct, albeit weaker, agonist activity at α1- and β1-adrenergic receptors.

This process ultimately leads to a complex modulation of adrenergic signaling, characterized by an initial sympathomimetic effect due to norepinephrine displacement, followed by a potential reduction in signaling as vesicular stores of norepinephrine are depleted and replaced by the less potent metaraminol.

Signaling Pathways

The signaling pathways affected by this compound are primarily those downstream of adrenergic receptor activation, due to the release of norepinephrine and the direct action of metaraminol.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacological effects of this compound and its metabolite, metaraminol.

Table 1: Effects of alpha-Methyl-p-tyrosine (Metyrosine) on Catecholamine Synthesis

| Parameter | Value | Species | Reference |

| Inhibition of Catecholamine Synthesis | 35-80% | Human | [1] |

| Clinical Dosage | 1-4 g/day | Human | [1] |

Note: Data for the para-isomer is provided for context, as it is a well-characterized inhibitor of catecholamine synthesis.

Table 2: Pharmacological Properties of Metaraminol

| Parameter | Value | Receptor Subtype | Species | Reference |

| Primary Mechanism | False Neurotransmitter | - | - | [2] |

| Secondary Mechanism | Direct Agonist | α1, β1 | - | [2] |

| Dose Equivalence to Norepinephrine | ~12.5:1 to 13:1 | - | Human | [3][4][5] |

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is representative of methods used to determine the inhibitory potential of compounds like alpha-methyl-p-tyrosine on the rate-limiting enzyme in catecholamine synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for tyrosine hydroxylase.

Materials:

-

Purified tyrosine hydroxylase (TH) enzyme

-

L-tyrosine (substrate)

-

6-methyl-5,6,7,8-tetrahydropterine (BH4, cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

Test compound (e.g., alpha-methyl-p-tyrosine)

-

L-DOPA (standard)

-

Perchloric acid

-

HPLC system with electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and BH4.

-

Enzyme and Inhibitor Incubation: Add the purified TH enzyme to the reaction mixture. For test samples, add varying concentrations of the test compound. For the control, add vehicle. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-tyrosine to the mixture.

-

Reaction Termination: After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant.

-

Quantification of L-DOPA: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the test compound concentration. Calculate the IC50 value from this curve.

Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol describes a common method to measure the effects of compounds like this compound on extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the in vivo effects of this compound administration on norepinephrine levels in a specific brain region.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Neurotransmitter Quantification: Analyze the collected dialysate samples for norepinephrine content using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Protocol 3: Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity of a compound, such as metaraminol, for specific neurotransmitter receptors.

Objective: To determine the inhibitory constant (Ki) of metaraminol for α1- and β1-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β1).

-

Metaraminol at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of metaraminol. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).

-

Equilibrium: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metaraminol concentration. Fit the data to a one-site competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is a classic example of a false neurotransmitter precursor. Its effects on the catecholaminergic system are indirect, mediated by its conversion to metaraminol and the subsequent displacement of norepinephrine from vesicular stores. This complex interplay results in a multifaceted pharmacological profile that has been instrumental in advancing our understanding of adrenergic neurotransmission. The experimental protocols detailed herein provide a framework for the continued investigation of this and other compounds that modulate catecholaminergic function.

References

- 1. grokipedia.com [grokipedia.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Dose equivalence for metaraminol and noradrenaline - A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose equivalence between metaraminol and norepinephrine in critical care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide on the Core Function of α-Methyl-p-tyrosine

An In-depth Technical Guide to the Function of α-Methyl-p-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound of significant pharmacological and clinical relevance is α-Methyl-para -tyrosine (alpha-Methyl-p-tyrosine, AMPT), commercially known as metirosine. The existing body of scientific literature focuses almost exclusively on this para-isomer. This document will detail the function of α-Methyl-p-tyrosine, assuming it is the compound of interest for research and development.

Core Function and Mechanism of Action

Alpha-Methyl-p-tyrosine (AMPT) is a synthetic, orally active amino acid analog that functions as a potent and competitive inhibitor of the enzyme tyrosine hydroxylase (tyrosine 3-monooxygenase).[1][2][3] This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the initial and rate-limiting step in the biosynthetic pathway of catecholamines.[4][5]

By competitively binding to the active site of tyrosine hydroxylase, AMPT prevents the natural substrate, tyrosine, from being hydroxylated.[4] This enzymatic blockade leads to a significant reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[1][6] Its primary clinical and research utility stems from its ability to deplete systemic and central nervous system catecholamine levels. The inhibitory effect is reversible, with catecholamine production typically returning to baseline levels within 72 to 96 hours after discontinuation of the drug.[1][2]

Signaling Pathway Diagram

The diagram below illustrates the catecholamine biosynthesis pathway and the specific point of inhibition by α-Methyl-p-tyrosine.

Quantitative Data Presentation

The pharmacological effects of α-Methyl-p-tyrosine have been quantified in numerous clinical and preclinical studies. The following tables summarize key data points.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

| Parameter | Value | Species | Reference |

| Route of Administration | Oral | Human | [7][8] |

| Biological Half-Life | 3.5 - 4 hours | Human | [9] |

| Time to Max Effect | 48 - 72 hours | Human | [1][10] |

| Duration of Action | 72 - 96 hours (Return to baseline) | Human | [1][2] |

| Metabolism | Primarily excreted unchanged | Human | [1][11] |

| Urinary Excretion | 45-88% as unchanged drug | Human | [1][11] |

| Metabolites | <1% (α-methyldopa, α-methyldopamine) | Human | [1][11] |

Table 2: Dose-Dependent Effects on Catecholamine Synthesis

| Daily Dosage | % Reduction in Catecholamine Synthesis | Patient Population | Reference |

| 1.0 - 4.0 g | 35% - 80% | Pheochromocytoma | [2][10] |

| 0.6 - 4.0 g | 20% - 79% (Total Catecholamines) | Pheochromocytoma | [1] |

| 1.0 - 4.0 g | Up to 80% | General | [5] |

| Highest Doses (up to 4g) | ~75% (Calculated) | Pheochromocytoma / Hypertension | [11][12] |

Experimental Protocols and Methodologies

α-Methyl-p-tyrosine is a critical tool for investigating the role of catecholamines in various physiological and pathological processes. Below are representative methodologies derived from published studies.

Protocol 1: Human Catecholamine Depletion for Neuroimaging/Behavioral Studies

-

Objective: To induce a transient depletion of central dopamine and norepinephrine for studying their roles in cognition, addiction, or psychiatric disorders.

-

Methodology:

-

Subject Screening: Participants undergo a thorough medical and psychiatric evaluation to ensure safety. Baseline cardiovascular monitoring is established.

-

Dosage Regimen: A common regimen involves administering α-Methyl-p-tyrosine orally at a dose of 40 mg/kg (up to 4 grams total).[13]

-

Administration Schedule: The total dose is divided and administered over a 24-48 hour period. For example, four equal doses given at 6:00 PM and 10:00 PM on day one, and 7:00 AM and 10:00 AM on day two.[13]

-

Verification of Depletion: Depletion is often verified by measuring plasma levels of catecholamine metabolites, such as homovanillic acid (HVA) for dopamine, and by observing physiological markers like an increase in serum prolactin.

-

Experimental Testing: Behavioral, cognitive, or neuroimaging (e.g., fMRI, PET) assessments are conducted during the peak depletion window (typically 24-48 hours after the first dose).

-

-

Control: Studies employ a placebo-controlled, double-blind design, where participants undergo the same procedures with a placebo to control for non-specific effects.

Protocol 2: Rodent Model for Preclinical Research

-

Objective: To investigate the effects of catecholamine depletion on behavior or disease models in rodents.

-

Methodology:

-

Animal Acclimation: Rodents (e.g., male CFI mice or Wistar rats) are acclimated to the laboratory environment.[3][14]

-

Drug Preparation: α-Methyl-p-tyrosine is dissolved in a suitable vehicle, such as sterile saline.

-

Administration: The compound is administered via intraperitoneal (i.p.) injection. A typical dose for significant depletion is 250 mg/kg.[3]

-

Time Course: The effects are typically assessed within hours of administration. For instance, dopamine and noradrenaline levels in the rat brain were reduced by 62% and 49%, respectively, four hours after a 200 mg/kg i.p. dose.[14]

-

Outcome Measures: Dependent variables can include behavioral tests (e.g., self-administration, motor activity) or post-mortem tissue analysis (e.g., HPLC measurement of neurotransmitter levels in specific brain regions).

-

Experimental Workflow Diagram

This diagram outlines a typical workflow for a human catecholamine depletion study.

Applications in Research and Drug Development

-

Clinical Use: The primary FDA-approved indication for metirosine is in the management of pheochromocytoma, a catecholamine-secreting tumor.[4][7][10] It is used for preoperative preparation to control hypertension and other symptoms of catecholamine excess, and for chronic treatment of malignant or inoperable cases.[2][5]

-

Neuropsychiatric Research: AMPT is an invaluable tool for probing the function of dopaminergic and noradrenergic systems. It has been used to study the pathophysiology of schizophrenia, depression, and addiction by examining the effects of acute catecholamine depletion.[13]

-

Oncology Research: Emerging research is investigating the racemic form of AMPT (racemetirosine) for its potential antineoplastic activity, leveraging its uptake by the LAT1 amino acid transporter, which is overexpressed in many cancer cells.[15]

-

Other Research Areas: Studies have explored its effects in diverse areas such as epilepsy, glaucoma, and melanogenesis.[3]

Adverse Effects and Limitations

The depletion of central catecholamines is associated with a range of side effects. The most common is sedation. Other potential adverse effects include extrapyramidal symptoms (due to dopamine depletion), depression, anxiety, diarrhea, and crystalluria (requiring adequate hydration).[2][4][16] These effects limit its long-term use outside of specific clinical indications like inoperable pheochromocytoma.

References

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. What is Metyrosine used for? [synapse.patsnap.com]

- 8. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. minicule.com [minicule.com]

- 10. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide on alpha-Methyl-m-tyrosine as a Tyrosine Hydroxylase Inhibitor

Disclaimer: This technical guide focuses on alpha-Methyl-m-tyrosine as a tyrosine hydroxylase inhibitor. However, a significant portion of the available scientific literature investigates the closely related isomer, alpha-Methyl-p-tyrosine (Metyrosine). Due to the limited specific data on the 'm' isomer, this guide will discuss the established principles of tyrosine hydroxylase inhibition by alpha-methylated tyrosine analogs, with specific quantitative data and clinical use primarily reflecting studies on alpha-Methyl-p-tyrosine. The information should be interpreted with this context in mind.

Introduction

This compound (α-MMT) is a synthetic amino acid analog that acts as an inhibitor of the enzyme tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[2] By inhibiting this crucial first step, alpha-methylated tyrosine derivatives effectively reduce the overall production of catecholamines in the body. This mechanism of action underlies their therapeutic application in conditions characterized by catecholamine excess, most notably in the management of pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla.[2][3][4]

This guide provides a comprehensive overview of this compound as a tyrosine hydroxylase inhibitor, intended for researchers, scientists, and drug development professionals. It covers the mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Mechanism of Action

Alpha-methylated tyrosine analogs, including the 'm' and 'p' isomers, function as competitive inhibitors of tyrosine hydroxylase.[2] The molecular structure of these compounds mimics that of the endogenous substrate, L-tyrosine, allowing them to bind to the active site of the enzyme. However, the presence of the alpha-methyl group prevents the catalytic hydroxylation reaction from proceeding, thus blocking the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] This inhibition is reversible, and the extent of catecholamine depletion is dependent on the dose and duration of treatment.

The reduction in L-DOPA availability leads to a subsequent decrease in the synthesis of dopamine, norepinephrine, and epinephrine.[3] This depletion of catecholamines in both the central and peripheral nervous systems is responsible for the pharmacological effects of these inhibitors.[5]

Quantitative Data on Tyrosine Hydroxylase Inhibition

Table 1: In Vivo Effects of alpha-Methyl-p-tyrosine (Metyrosine) on Catecholamine Synthesis in Humans

| Parameter | Dosage | Effect | Reference |

| Total Catecholamine Reduction | 600 - 4,000 mg/day | 20% - 79% reduction in total catecholamines in patients with pheochromocytoma. | |

| Inhibition of Catecholamine Synthesis | 1.0 - 4.0 g/day | 50% - 80% inhibition of catecholamine synthesis in patients with pheochromocytoma and essential hypertension. | [6] |

| Onset of Maximum Effect | Oral administration | 48 to 72 hours. | |

| Return to Normal Levels | After discontinuation | 72 to 96 hours. |

Table 2: Clinical Efficacy of alpha-Methyl-p-tyrosine (Metyrosine) in Pheochromocytoma Management

| Parameter | Metyrosine Treatment | Control (No Medication) | Reference |

| Intraoperative Hypertensive Crises | Significantly reduced | High incidence | [6] |

| Reduction in Catecholamine Metabolites | Dose-dependent decrease in urinary metanephrine and normetanephrine. | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on tyrosine hydroxylase and catecholamine synthesis.

Synthesis of alpha-Methyl-tyrosine (DL-form)

Reference: Stein et al., J. Am. Chem. Soc. 77, 700 (1955); Pfister, Stein, US 2868818 (1959 to Merck & Co.).[1][7]

Materials:

-

Starting materials (e.g., substituted phenylalanines)

-

Appropriate solvents (e.g., methanol)

-

Reagents for methylation and hydrolysis

Procedure:

-

Preparation of the precursor: Synthesize the appropriate substituted phenylalanine precursor.

-

Alpha-methylation: Introduce a methyl group at the alpha-position of the amino acid. This can be achieved through various organic synthesis methods, such as enolate alkylation.

-

Hydrolysis: If the synthesis involves protecting groups, perform a hydrolysis step to yield the final alpha-methyl-tyrosine product.

-

Purification: Purify the product using techniques such as crystallization from a suitable solvent (e.g., methanol) to obtain crystals.[1]

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

In Vitro Tyrosine Hydroxylase Activity Assay

This protocol describes a general method for measuring the activity of tyrosine hydroxylase and assessing the inhibitory potential of compounds like this compound.

Reference: Adapted from methods described for HPLC-based enzyme assays.[8]

Materials:

-

Purified or partially purified tyrosine hydroxylase enzyme

-

L-tyrosine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Reaction buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)

-

This compound (inhibitor)

-

Perchloric acid (to stop the reaction)

-

HPLC system with electrochemical or fluorescence detection

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Preparation: Prepare a solution of tyrosine hydroxylase in a suitable buffer. The source can be recombinant protein or a homogenate from tissues rich in the enzyme (e.g., adrenal medulla, striatum).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-tyrosine, BH4, catalase, and ferrous ammonium sulfate.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture. For control experiments, add the vehicle used to dissolve the inhibitor.

-

Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the enzymatic reaction by adding the tyrosine hydroxylase solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate L-DOPA (the product) from L-tyrosine (the substrate) on the C18 column using an appropriate mobile phase.

-

Quantification: Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve of known L-DOPA concentrations.

-

Data Analysis: Calculate the enzyme activity and determine the inhibitory potency of this compound (e.g., IC50 value).

In Vivo Catecholamine Depletion Study Using Microdialysis

This protocol outlines a procedure to measure the effect of this compound on extracellular catecholamine levels in a specific brain region of a living animal.

Materials:

-

Laboratory animals (e.g., rats, mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.

-

Administration of this compound: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the changes in extracellular catecholamine concentrations.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Data Analysis: Express the post-treatment catecholamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the catecholamine biosynthesis pathway and the inhibitory action of this compound, as well as a typical experimental workflow for its evaluation.

References

- 1. druglead.com [druglead.com]

- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metyrosine [drugfuture.com]

- 8. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Methyl-m-tyrosine: Discovery, History, and Core Data

Abstract

Introduction

alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid derivative that played a role in the early exploration of catecholamine biochemistry and pharmacology. As an isomer of the more extensively researched α-methyl-p-tyrosine, α-MMT provided valuable insights into the structure-activity relationships of tyrosine hydroxylase inhibitors. This document serves as a repository of the core technical information available on α-MMT, compiled from historical scientific literature.

Discovery and History

The synthesis of the DL-form of this compound was first reported in 1955 by Stein and his colleagues.[1] This work was part of a broader investigation into α-amino acids. Subsequent research in the early 1960s began to uncover the pharmacological properties of this compound. Notably, studies by Hess et al. in 1961 demonstrated that α-MMT administration leads to a significant depletion of norepinephrine in the brain and heart of rats and guinea pigs.[2][3] This research also indicated a transient decrease in brain serotonin levels.[2][3] Concurrently, Porter et al. (1961) reported on the dose-dependent reduction of norepinephrine concentrations in the brains of mice following α-MMT administration. Further pharmacological characterization was provided by Maitre in 1965. Despite this early interest, research on α-MMT has been limited, especially in comparison to its para-isomer, which was developed into the clinically used drug metyrosine.

Mechanism of Action

This compound is classified as an inhibitor of catecholamine synthesis.[1] While direct and detailed mechanistic studies on α-MMT are not as prevalent as for its para-isomer, its structural similarity to tyrosine and the observed depletion of catecholamines strongly suggest that it acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines: the conversion of tyrosine to L-DOPA.

The proposed mechanism involves α-MMT acting as a competitive inhibitor at the tyrosine binding site of tyrosine hydroxylase. By occupying this site, it prevents the natural substrate, tyrosine, from being hydroxylated, thereby reducing the downstream synthesis of dopamine, norepinephrine, and epinephrine.

Signaling Pathway Diagram

References

A Comparative Analysis of α-Methyl-m-tyrosine and α-Methyl-p-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the structural, physicochemical, and pharmacological properties of two isomers of alpha-methyl-tyrosine: α-Methyl-m-tyrosine (α-MMT) and α-Methyl-p-tyrosine (α-MPT). While both are analogs of the amino acid tyrosine, their distinct positional isomerism leads to significant differences in their biological activities. α-Methyl-p-tyrosine, also known as metyrosine, is a well-characterized competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. In contrast, α-Methyl-m-tyrosine acts primarily as a substrate for the same enzymatic pathway, leading to the formation of the sympathomimetic amine metaraminol. This guide details their structural differences, summarizes their quantitative physicochemical and pharmacological data, outlines experimental protocols for their synthesis and analysis, and visualizes their distinct interactions with the catecholamine biosynthetic pathway.

Structural and Physicochemical Properties

The core structural difference between α-Methyl-m-tyrosine and α-Methyl-p-tyrosine lies in the position of the hydroxyl group on the phenyl ring relative to the alanine side chain. In α-Methyl-m-tyrosine, the hydroxyl group is at the meta-position (position 3), whereas in α-Methyl-p-tyrosine, it is at the para-position (position 4). This seemingly minor structural variance profoundly influences their electronic distribution and steric hindrance, thereby dictating their interaction with biological targets.[1]

Both molecules share the same molecular formula (C₁₀H₁₃NO₃) and molecular weight (195.22 g/mol ).[1][2] However, their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, are expected to differ due to the distinct electronic effects of the hydroxyl group's position. While extensive experimental data is available for α-Methyl-p-tyrosine, such data for α-Methyl-m-tyrosine is less documented in publicly available literature.

Table 1: Physicochemical Properties of α-Methyl-tyrosine Isomers

| Property | α-Methyl-m-tyrosine | α-Methyl-p-tyrosine (Metyrosine) |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [1][2] | 195.22 g/mol [3] |

| CAS Number | 305-96-4[1] | 672-87-7 (L-isomer)[3] |

| Melting Point | 296-297 °C (decomposes)[1] | 312.5 °C[4] |

| pKa | Data not available | 2.7 (Uncertain), 10.1 (Uncertain)[5] |

| logP (experimental) | Data not available | -1.7[4] |

| Water Solubility | Data not available | 2.48 g/L[4] |

Pharmacological Profile and Mechanism of Action

The primary pharmacological distinction between the two isomers lies in their interaction with tyrosine hydroxylase (TH), the initial and rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

α-Methyl-p-tyrosine (Metyrosine): A Competitive Inhibitor

α-Methyl-p-tyrosine is a well-established competitive inhibitor of tyrosine hydroxylase.[6][7][8] It competes with the endogenous substrate, tyrosine, for binding to the active site of the enzyme, thereby preventing the hydroxylation of tyrosine to L-DOPA.[6] This inhibition leads to a dose-dependent reduction in the synthesis of all downstream catecholamines.[6][9] The L-isomer, known as metyrosine, is the pharmacologically active enantiomer.[6]

The inhibitory effect of α-MPT on catecholamine synthesis has been quantified in numerous studies. Administration of metyrosine can lead to a 20-79% reduction in total catecholamines in patients with pheochromocytoma.[6]

α-Methyl-m-tyrosine: A Substrate and Precursor

In contrast to its para-isomer, α-Methyl-m-tyrosine is not a potent inhibitor of tyrosine hydroxylase. Instead, it acts as a substrate for the aromatic L-amino acid decarboxylase (AADC), the second enzyme in the catecholamine synthesis pathway. This leads to its conversion into metaraminol, a sympathomimetic amine that acts as an α₁-adrenergic receptor agonist.[5]

This fundamental difference in their mechanism of action is a direct consequence of the hydroxyl group's position. The para-hydroxyl group in α-MPT is crucial for its inhibitory binding to tyrosine hydroxylase, while the meta-hydroxyl group in α-MMT allows it to be processed by subsequent enzymes in the pathway.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of α-Methyl-m-tyrosine and α-Methyl-p-tyrosine result in different downstream effects on the catecholamine biosynthetic pathway.

Experimental Protocols

Synthesis of α-Methyl-p-tyrosine (L-isomer)

A detailed synthesis protocol for (-)-α-methyl-L-tyrosine (metyrosine) has been described. The process involves the hydrolysis of a precursor amide using hydrobromic acid, followed by purification steps including activated carbon treatment and pH-adjusted precipitation.

Protocol Summary:

-

A mixture of the starting amide and 48% HBr is heated at 120°C for 5 hours.

-

After cooling, water is added, and the solution is washed with ethyl acetate.

-

The aqueous phase is concentrated, and the resulting paste is dissolved in water and heated.

-

Activated carbon is added, and the mixture is filtered.

-

The pH of the filtrate is adjusted to 5-6 with aqueous ammonia to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to yield (-)-α-methyl-L-tyrosine.

For detailed analytical characterization, including HPLC and NMR, refer to the source literature.

Synthesis of α-Methyl-m-tyrosine (DL-form)

Conclusion

The structural difference between α-Methyl-m-tyrosine and α-Methyl-p-tyrosine, specifically the position of the hydroxyl group on the phenyl ring, is the critical determinant of their distinct pharmacological activities. α-Methyl-p-tyrosine serves as a valuable research tool and clinical agent for inhibiting catecholamine synthesis through competitive inhibition of tyrosine hydroxylase. In contrast, α-Methyl-m-tyrosine acts as a substrate for the catecholamine biosynthetic pathway, leading to the production of the sympathomimetic agent metaraminol. This technical guide highlights the importance of positional isomerism in drug design and provides a comprehensive overview for researchers and drug development professionals working with these and similar compounds. Further research to fully characterize the physicochemical and pharmacological properties of α-Methyl-m-tyrosine is warranted to complete the comparative profile of these two isomers.

References

- 1. druglead.com [druglead.com]

- 2. [PDF] Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. | Semantic Scholar [semanticscholar.org]

- 3. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-tyrosine | C10H13NO3 | CID 6918925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALPHA-METHYL-L-P-TYROSINE CAS#: 672-87-7 [m.chemicalbook.com]

- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Methyl-m-tyrosine: A Technical Analysis of its Role as a False Neurotransmitter Precursor

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid analogue that functions as a pro-drug for the sympathomimetic amine, metaraminol. It is not, in itself, a false neurotransmitter. Instead, it enters the endogenous catecholamine synthesis pathway where it is converted into metaraminol. Metaraminol then acts as a "false neurotransmitter" by displacing norepinephrine from presynaptic storage vesicles in noradrenergic neurons. Upon neuronal activation, metaraminol is released into the synapse where it exerts its effects primarily through direct agonism of α1-adrenergic receptors and by causing the release of the remaining norepinephrine. This guide provides a detailed technical overview of the metabolism, mechanism of action, and physiological effects of α-MMT and its active metabolite, metaraminol, supported by quantitative data and experimental methodologies.

The Concept of False Neurotransmission

A false neurotransmitter is a compound that is not an endogenous neurotransmitter but is recognized by neuronal uptake and storage mechanisms.[1] Key characteristics include:

-

Uptake into the presynaptic neuron.

-

Sequestration into synaptic vesicles, often displacing the endogenous neurotransmitter.[2]

-

Release from the neuron upon the arrival of an action potential.[1]

-

Interaction with postsynaptic receptors, where its effect may be weaker or stronger than the endogenous transmitter.

This mechanism effectively adulterates the neuron's chemical signal, leading to a modified physiological response.

Metabolic Conversion of α-Methyl-m-tyrosine to Metaraminol

This compound serves as a substrate for the same enzymes responsible for the synthesis of catecholamines. The conversion to the active false neurotransmitter, metaraminol, is a two-step process within the presynaptic neuron.

-

Decarboxylation: α-MMT is a substrate for Aromatic L-amino acid decarboxylase (AADC), which removes the carboxyl group to form α-methyl-m-tyramine.

-

Hydroxylation: α-methyl-m-tyramine is then hydroxylated at the beta-carbon of its side chain by Dopamine β-hydroxylase (DBH), the same enzyme that converts dopamine to norepinephrine, to form metaraminol.[3]

This metabolic pathway highlights how α-MMT leverages the neuron's own synthetic machinery to produce the false neurotransmitter.

Mechanism of Action of Metaraminol at the Noradrenergic Synapse

Once synthesized, metaraminol's primary impact is at the presynaptic terminal of noradrenergic neurons.

-

Vesicular Uptake and Norepinephrine Displacement: Metaraminol is transported into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Inside the vesicle, it displaces endogenous norepinephrine, leading to a mixed population of stored neurotransmitters.[2] Over time and with sustained administration, this can lead to a significant depletion of norepinephrine stores, a phenomenon that underlies the tachyphylaxis (diminished response) seen with prolonged use.[2]

-

Release upon Stimulation: When the neuron fires, the vesicles fuse with the presynaptic membrane, releasing their contents, which now include metaraminol alongside any remaining norepinephrine, into the synaptic cleft.

-

Postsynaptic Action: Metaraminol acts as a potent agonist at postsynaptic α1-adrenergic receptors, causing vasoconstriction.[4][5] It has a milder agonist effect on β1-adrenergic receptors.[2] The overall physiological effect is a combination of the direct action of metaraminol on these receptors and the action of the co-released norepinephrine.

Quantitative Data

Table 1: Pharmacokinetic Properties of Metaraminol

| Parameter | Value | Reference(s) |

| Class | Vasopressor, Sympathomimetic | [6] |

| Routes of Administration | IV, IM, SC | [6] |

| Protein Binding | ~45% | [6] |

| Metabolism | Not significantly metabolized by COMT or MAO | [6] |

| Onset of Action (IV) | 1-2 minutes | [5] |

| Duration of Action (IV) | 20-60 minutes | [5] |

| Elimination | Primarily renal, as unchanged drug | [6] |

Table 2: Vasopressor Potency of Metaraminol vs. Norepinephrine

This table summarizes data from studies determining the dose of metaraminol required to produce a similar mean arterial pressure (MAP) response as norepinephrine in critically ill patients or animal models.

| Study Population | Metaraminol:Norepinephrine Dose Ratio (Median) | Interquartile Range (IQR) | Reference(s) |

| Critically ill adult patients | 13 : 1 | 7 - 24 | [7][8][9] |

| Critically ill adult patients | 10 : 1 (Pragmatic ratio suggested) | 8 - 12 | [7] |

| Miniature pig model of septic shock | 6 : 1 | 4 - 20 | [10] |

Table 3: Evidence of Norepinephrine Displacement by Metaraminol

Direct quantification of norepinephrine displacement is complex. The following findings support this key aspect of metaraminol's mechanism.

| Experimental Observation | Finding | Implication | Reference(s) |

| Tissue Catecholamine Analysis | In the adrenal gland, one unit of metaraminol displaced many units of catecholamines. | Demonstrates stoichiometric imbalance, suggesting a potent displacing effect. | [11] |

| Cardiac Tissue Biopsy (Canine) | After metaraminol administration, direct analysis of heart tissue showed a significant reduction in norepinephrine content. | Provides direct evidence of norepinephrine depletion from storage vesicles. | [2] |

| Tachyphylaxis Studies | Repeated doses of metaraminol lead to a progressively diminished pressor response. | Consistent with the depletion of endogenous norepinephrine stores required for its indirect action. | [2] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Norepinephrine Displacement by Metaraminol using Microdialysis

Objective: To quantify the extracellular concentrations of norepinephrine and metaraminol in a specific tissue (e.g., heart or spleen) of a live animal model following systemic administration of α-MMT.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 20 kDa MWCO)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Anesthetic (e.g., isoflurane)

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically expose the target organ (e.g., spleen).

-

Carefully insert the microdialysis probe into the tissue parenchyma.

-

Secure the probe in place and allow the animal to recover.

-

-

Microdialysis Procedure:

-

24 hours post-surgery, connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).

-

Allow the system to equilibrate for 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour to establish basal norepinephrine levels.

-

-

Drug Administration:

-

Administer α-MMT (e.g., 400 mg/kg, i.p.).

-

Continue collecting dialysate samples at 20-minute intervals for several hours.

-

-

Sample Analysis:

-

Analyze the dialysate fractions using HPLC-ECD to quantify the concentrations of norepinephrine and the newly synthesized metaraminol.

-

The appearance of metaraminol and a corresponding change in norepinephrine levels in the dialysate would demonstrate the conversion and displacement process.

-

Protocol 2: In Vivo Assessment of Vasopressor Potency

Objective: To determine the dose equivalence between metaraminol and norepinephrine required to maintain a target mean arterial pressure (MAP) in an animal model of hypotension.

Materials:

-

Animal model (e.g., miniature pigs)

-

Anesthetic and ventilation equipment

-

Femoral artery and internal jugular vein catheters

-

Hemodynamic monitoring system (e.g., PICCO)

-

Infusion pumps

-

Metaraminol and norepinephrine solutions for infusion

-

Agent to induce hypotension (e.g., endotoxin for septic shock model)

Methodology:

-

Animal Preparation and Instrumentation:

-

Anesthetize and mechanically ventilate the animal.

-

Surgically place catheters in the femoral artery (for continuous blood pressure monitoring) and jugular vein (for drug infusion).[10]

-

Establish baseline hemodynamic parameters.

-

-

Induction of Hypotension:

-

Administer an agent to induce a controlled state of shock, with a drop in MAP below a target threshold (e.g., <65 mmHg).

-

-

Vasopressor Titration:

-

Randomly assign animals to either the metaraminol or norepinephrine treatment group.

-

Norepinephrine Group: Start an infusion at a low dose (e.g., 0.1 µg/kg/min) and titrate upwards every 10 minutes until the target MAP is achieved and maintained.[10]

-

Metaraminol Group: Start an infusion at a low dose (e.g., 1.0 µg/kg/min) and titrate upwards every 10 minutes until the target MAP is achieved and maintained.[10]

-

-

Data Analysis:

-

Record the steady-state infusion rates of each drug required to maintain the target MAP.

-

Calculate the conversion dose ratio by dividing the effective metaraminol dose by the effective norepinephrine dose.

-

Conclusion

The evidence unequivocally demonstrates that this compound is not a false neurotransmitter itself, but rather a precursor that is enzymatically converted into metaraminol within noradrenergic neurons. Metaraminol fulfills the criteria of a false neurotransmitter: it is synthesized and stored within presynaptic vesicles, displaces the endogenous neurotransmitter norepinephrine, and is released upon neuronal firing to act on postsynaptic receptors. Its dual mechanism of indirect action (releasing norepinephrine) and direct α1-adrenergic agonism results in a potent vasopressor effect, though it is less potent on a per-molecule basis than norepinephrine itself. This comprehensive understanding is critical for researchers and clinicians in the fields of pharmacology and drug development when evaluating the therapeutic applications and potential for tachyphylaxis of this class of compounds.

References

- 1. karger.com [karger.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Studies on the interrelationship between the syntheses of noradrenaline and metaraminol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. safercare.vic.gov.au [safercare.vic.gov.au]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Dose equivalence between metaraminol and norepinephrine in critical care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of metaraminol and its relation to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of alpha-Methyl-m-tyrosine on Dopamine and Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of alpha-Methyl-m-tyrosine (α-MMT) on the catecholaminergic system, with a specific focus on dopamine (DA) and norepinephrine (NE). Unlike its more commonly studied isomer, alpha-methyl-p-tyrosine (AMPT), which primarily acts as a competitive inhibitor of tyrosine hydroxylase, α-MMT exerts its influence through a dual mechanism. The principal effect of α-MMT is its role as a precursor to the "false neurotransmitter," metaraminol. This is complemented by a secondary, weaker direct inhibition of tyrosine hydroxylase. This document synthesizes available data on the quantitative effects of α-MMT, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism by which this compound affects catecholamine levels is through its metabolic conversion into the false neurotransmitter, metaraminol. This process involves two key enzymatic steps that parallel the endogenous catecholamine synthesis pathway.

-

Aromatic L-Amino Acid Decarboxylase (AADC): α-MMT is a substrate for AADC, which decarboxylates it to form alpha-methyl-m-tyramine (α-MMTA).

-

Dopamine β-hydroxylase (DBH): α-MMTA is then hydroxylated by DBH to produce metaraminol.

Metaraminol, structurally similar to norepinephrine, is taken up into noradrenergic vesicles and displaces norepinephrine, leading to its depletion from neuronal stores. Metaraminol itself is a weak agonist at adrenergic receptors compared to norepinephrine.

A secondary and less potent mechanism of α-MMT is the direct, competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This contributes to a reduction in the overall synthesis of L-DOPA, the precursor to dopamine and norepinephrine.

Signaling Pathway of α-MMT Metabolism and Action

Metabolism of α-MMT to the false neurotransmitter metaraminol.

Quantitative Effects on Dopamine and Norepinephrine

The available quantitative data on the effects of α-MMT on dopamine and norepinephrine levels are primarily derived from preclinical studies. These findings are summarized below.

| Parameter | Species | Brain Region | Dose of α-MMT | Time Point | Effect | Reference |

| Dopamine | ||||||

| Concentration | Rat | Striatum | 100 mg/kg i.p. | 1-4 hours | Depletion | [1] |

| Turnover | Rat | Striatum | 100 mg/kg i.p. | 1 hour | Initial increase in HVA, followed by a decrease | [1] |

| Norepinephrine | ||||||

| Concentration | Rat | Heart | 400 mg/kg i.p. | 16 hours | ~90% depletion | |

| Concentration | Rat | Brain | 400 mg/kg i.p. | 16 hours | ~65% depletion |

Note: Much of the detailed quantitative research on α-methylated tyrosine analogues has focused on the para-isomer (AMPT). The data for the meta-isomer are less extensive.

Experimental Protocols

In Vivo Microdialysis for Catecholamine Measurement

This protocol allows for the in vivo sampling of extracellular dopamine and norepinephrine in specific brain regions of freely moving animals following α-MMT administration.

Workflow for In Vivo Microdialysis

Experimental workflow for in vivo microdialysis studies.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum, hippocampus). Animals are allowed to recover for at least 48 hours.

-

Microdialysis Probe: A microdialysis probe with a suitable molecular weight cutoff (e.g., 20 kDa) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected.

-

α-MMT Administration: α-MMT is administered intraperitoneally (i.p.) at the desired dose.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Analysis: The concentrations of dopamine and norepinephrine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

HPLC-ECD for Catecholamine and Metaraminol Analysis

This method provides sensitive and specific quantification of catecholamines and their metabolites, as well as metaraminol, in brain tissue homogenates or microdialysates.

Key Parameters for HPLC-ECD Analysis:

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol or acetonitrile) at an acidic pH.

-

Electrochemical Detector: A glassy carbon working electrode with an applied potential set to oxidize catecholamines and metaraminol (e.g., +0.7 V vs. Ag/AgCl reference electrode).

-

Sample Preparation: Brain tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catecholamines. The supernatant is then injected into the HPLC system.

Logical Relationship for HPLC-ECD Quantification

Logical flow of HPLC-ECD for catecholamine analysis.

Tyrosine Hydroxylase Activity Assay

This in vitro assay measures the effect of α-MMT on the activity of tyrosine hydroxylase.

Methodology:

-

Enzyme Source: Homogenates of brain tissue (e.g., striatum) or adrenal glands are used as the source of tyrosine hydroxylase.

-

Reaction Mixture: The assay mixture typically contains the enzyme preparation, the substrate L-tyrosine (often radiolabeled, e.g., [3H]-tyrosine), the cofactor tetrahydrobiopterin (BH4), and other components to optimize the reaction (e.g., catalase, Fe2+).

-

Inhibitor: Varying concentrations of α-MMT are added to the reaction mixture to determine its inhibitory potential.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Product Measurement: The amount of L-DOPA produced is quantified. If a radiolabeled substrate is used, the radiolabeled L-DOPA can be separated from the radiolabeled tyrosine by ion-exchange chromatography, and the radioactivity of the L-DOPA fraction is measured. Alternatively, L-DOPA can be quantified by HPLC-ECD.

Summary and Implications for Drug Development

This compound presents a distinct pharmacological profile compared to its para-isomer. Its primary action as a precursor to the false neurotransmitter metaraminol leads to a significant depletion of norepinephrine stores. The weaker, direct inhibition of tyrosine hydroxylase contributes to a more modest reduction in dopamine levels.

For researchers and drug development professionals, α-MMT can be a valuable tool for:

-

Investigating the role of norepinephrine in various physiological and pathological processes: The selective depletion of norepinephrine through the false neurotransmitter mechanism allows for the elucidation of its specific functions.

-

Modeling states of altered catecholaminergic tone: The dual-action of α-MMT can be used to create preclinical models with combined, though differential, reductions in norepinephrine and dopamine.

-

Probing the function of AADC and DBH in vivo: As a substrate for these enzymes, α-MMT can be used to study their activity and regulation.

Understanding the distinct mechanisms of α-MMT is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the catecholaminergic system.

References

In-Vitro Profile of alpha-Methyl-p-tyrosine: A Technical Overview

A comprehensive in-vitro analysis of alpha-Methyl-m-tyrosine, the meta-isomer of the well-characterized catecholamine synthesis inhibitor, is not available in the current scientific literature. Initial searches yielded no specific studies detailing its in-vitro effects, quantitative data, or established experimental protocols. Therefore, this guide presents a detailed overview of the initial in-vitro studies of its closely related and extensively studied isomer, alpha-Methyl-p-tyrosine (Metyrosine). This information is provided as the most relevant available data and may offer insights into the potential mechanisms of the meta-isomer.

Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase

Alpha-Methyl-p-tyrosine (AMPT), commercially known as metyrosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines—the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3] By competitively binding to the active site of tyrosine hydroxylase, AMPT effectively blocks the production of dopamine, norepinephrine, and epinephrine.[1][3] This inhibitory action forms the basis of its clinical use in managing conditions characterized by excessive catecholamine production, such as pheochromocytoma.[3]

Quantitative Data on In-Vitro and In-Vivo Inhibition

| Parameter | Organism/System | Dosage | Effect | Citation |

| Catecholamine Synthesis Inhibition | Human (Pheochromocytoma patients) | 1.0 to 4.0 g/day | 50-80% reduction | [4][5] |

| Total Catecholamine Reduction | Human (Pheochromocytoma patients) | 600 to 4,000 mg/day | 20-79% reduction | [1] |

| Calculated Synthesis Inhibition | Human | High doses | ~75% inhibition | [6] |

Signaling Pathway: Catecholamine Biosynthesis Inhibition

The primary signaling pathway affected by alpha-Methyl-p-tyrosine is the catecholamine biosynthesis pathway. The following diagram illustrates the point of inhibition.

Caption: Inhibition of the catecholamine synthesis pathway by alpha-Methyl-p-tyrosine.

Experimental Protocols

Detailed in-vitro experimental protocols for this compound were not found. However, based on the literature for alpha-Methyl-p-tyrosine and general pharmacological assays, the following represents a plausible workflow for assessing its in-vitro efficacy.

Experimental Workflow: In-Vitro Tyrosine Hydroxylase Inhibition Assay

Caption: A generalized workflow for assessing tyrosine hydroxylase inhibition in vitro.

Methodology for Cellular Catecholamine Depletion Assay

-

Cell Culture:

-

Culture a suitable cell line, such as PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma), which endogenously produce catecholamines.

-

Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Treatment:

-

Plate cells at a desired density in multi-well plates.

-

After allowing cells to adhere, replace the medium with fresh medium containing various concentrations of alpha-Methyl-p-tyrosine.

-

Include a vehicle control (medium without the compound).

-

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

-

-

Catecholamine Extraction:

-

Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.

-

Collect the lysate and centrifuge to pellet cellular debris.

-

-

Quantification:

-

Analyze the supernatant for catecholamine content (dopamine, norepinephrine) using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.

-

Normalize catecholamine levels to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).

-

-

Data Analysis:

-

Calculate the percentage reduction in catecholamine levels for each concentration of alpha-Methyl-p-tyrosine compared to the vehicle control.

-

Determine the EC50 value, the concentration at which a 50% reduction in catecholamine content is observed.

-

Conclusion

While a detailed in-vitro characterization of this compound is not currently available in the public domain, the extensive research on its para-isomer, alpha-Methyl-p-tyrosine (metyrosine), provides a solid foundation for understanding its likely mechanism of action. Metyrosine is a potent competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This leads to a significant reduction in the production of dopamine, norepinephrine, and epinephrine. The provided data and protocols for alpha-Methyl-p-tyrosine can serve as a valuable reference for researchers and drug development professionals interested in the potential effects of the meta-isomer. Further in-vitro studies are necessary to elucidate the specific pharmacological profile of this compound.

References

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 4. JCI - Biochemical and pharmacologic effects of α-methyltyrosine in man [jci.org]

- 5. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Use of alpha-Methyl-m-tyrosine in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-m-tyrosine (α-MMT) is a valuable pharmacological tool in neuroscience research for investigating the dynamics of catecholaminergic systems, particularly norepinephrine. Unlike its more commonly known isomer, alpha-methyl-p-tyrosine (AMPT), which acts as a direct inhibitor of the enzyme tyrosine hydroxylase, α-MMT functions through a distinct mechanism. It serves as a precursor to a "false neurotransmitter," providing a unique method for studying the storage, release, and function of norepinephrine.

This document provides detailed application notes and protocols for the use of α-MMT in a research setting.

Mechanism of Action

The primary mechanism of action of this compound involves its metabolic conversion to metaraminol. This process occurs within catecholaminergic neurons and can be summarized in the following steps:

-

Uptake: α-MMT is taken up into catecholaminergic nerve terminals.

-

Metabolism: Inside the neuron, α-MMT is metabolized by the same enzymatic pathway that synthesizes norepinephrine from tyrosine. It is first decarboxylated to α-methyl-m-tyramine and then β-hydroxylated to form metaraminol.

-

Vesicular Sequestration: Metaraminol is recognized by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles.

-

Displacement of Norepinephrine: Within the vesicles, metaraminol displaces endogenous norepinephrine, leading to a depletion of the natural neurotransmitter stores.

-

False Neurotransmission: Upon neuronal firing, the vesicles release metaraminol into the synaptic cleft. Metaraminol can then act on adrenergic receptors, albeit with different potency and efficacy compared to norepinephrine. This phenomenon is termed "false neurotransmission."

This mechanism allows researchers to probe the consequences of depleting vesicular norepinephrine stores and to study the roles of these stores in various physiological and behavioral processes.

Signaling Pathway of α-MMT Action

Applications in Neuroscience Research

Due to its unique mechanism of action, α-MMT is a powerful tool for a variety of applications in neuroscience, including:

-

Studying Norepinephrine Storage and Release: By displacing norepinephrine from vesicular stores, α-MMT allows for the investigation of the role of these stores in synaptic transmission and behavior.

-

Investigating the Function of Noradrenergic Pathways: Researchers can use α-MMT to transiently deplete norepinephrine in specific brain circuits to understand their involvement in processes such as arousal, attention, stress responses, and mood regulation.

-

Differentiating Pre- and Postsynaptic Mechanisms: The "false neurotransmitter" effect of metaraminol can be used to distinguish between presynaptic events (neurotransmitter release) and postsynaptic events (receptor activation).

-

Modeling Pathological States: Depletion of norepinephrine with α-MMT can be used to model certain aspects of neurological and psychiatric disorders where noradrenergic dysfunction is implicated.

Quantitative Data on the Effects of this compound

The following table summarizes the effects of α-MMT on norepinephrine levels in the rat heart, a tissue rich in noradrenergic innervation that serves as a model for central nervous system effects.

| Animal Model | Dose (mg/kg, i.p.) | Time Post-Injection | Tissue | Norepinephrine Depletion (%) | Metaraminol Formation (µg/g) | Reference |

| Rat | 400 | 4 hours | Heart | ~50% | ~1.5 | [1] |

| Rat | 400 | 12 hours | Heart | ~60% | ~0.5 | [1] |

Note: Data on the precise dose-response and time-course of α-MMT's effects on norepinephrine and other catecholamine levels in specific brain regions are limited in publicly available literature. Researchers are advised to conduct pilot studies to determine the optimal dosing and timing for their specific experimental needs.

Experimental Protocols

Protocol 1: In Vivo Norepinephrine Depletion in Rodents

Objective: To achieve a transient depletion of vesicular norepinephrine stores in the rodent brain for behavioral or neurochemical studies.

Materials:

-

This compound (α-MMT)

-

Sterile saline solution (0.9% NaCl)

-

Vehicle (e.g., a few drops of Tween 80 in sterile saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal balance

-

Appropriate animal housing and handling facilities

Procedure:

-

Preparation of α-MMT solution:

-

Weigh the desired amount of α-MMT.

-

Suspend the α-MMT powder in a suitable vehicle. A common method is to add a few drops of Tween 80 to sterile saline to aid in suspension.

-

Vortex or sonicate the mixture until a uniform suspension is achieved. The final concentration should be calculated to allow for an injection volume of approximately 1-2 ml/kg for mice and 1 ml/kg for rats.

-

-

Animal Handling and Injection:

-

Weigh the animal to determine the correct injection volume.

-

Administer the α-MMT suspension via intraperitoneal (i.p.) injection. A typical dose for significant norepinephrine depletion is in the range of 200-400 mg/kg.

-

For control animals, administer an equivalent volume of the vehicle solution.

-

-

Time Course:

-